![molecular formula C10H19ClN2O B1485017 1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride CAS No. 2097951-66-9](/img/structure/B1485017.png)
1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride
Overview
Description
“1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride” is a chemical compound . It’s closely related to 2,2-dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-4-one hydrochloride .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were synthesized as potent RIPK1 inhibitors . Another study reported the synthesis of a series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one .Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For example, the InChI code for 2,8-Diazaspiro[4.5]decan-3-one hydrochloride is 1S/C8H14N2O.ClH/c11-7-8(3-6-10-7)1-4-9-5-2-8;/h9H,1-6H2,(H,10,11);1H .Scientific Research Applications
Potential Use in Early Drug Discovery
This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to researchers in the early stages of drug discovery . Its distinct structure could be of interest in the synthesis of novel pharmaceuticals, particularly due to the presence of the diazaspiro moiety which is a feature in many biologically active compounds.
Role as a Building Block in Organic Synthesis
The solid form and stability of 1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride make it a valuable building block in organic synthesis . It can be used to construct more complex molecules through various synthetic routes, including ring expansion or functional group transformations.
Application in Medicinal Chemistry
As a compound with a unique diazaspiro skeleton, it may serve as a key intermediate in the development of small-molecule inhibitors or other therapeutic agents . Its structural features could be crucial in the binding to biological targets.
Inhibitor Research for Inflammatory Diseases
A derivative of this compound has been identified as a potent and selective dual TYK2/JAK1 inhibitor, which is significant for the treatment of inflammatory bowel disease . This suggests that 1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride could be a precursor or a model compound for designing new inhibitors for inflammatory conditions.
Mechanism of Action
Target of Action
The primary target of 1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) and Tyrosine kinase 2 (TYK2) / Janus kinase 1 (JAK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death, which is considered a significant driver of various inflammatory diseases . TYK2/JAK1 are key players in the JAK-STAT signaling pathway, which is involved in immune response and inflammation .
Mode of Action
1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride inhibits the kinase activity of RIPK1, thereby blocking the activation of the necroptosis pathway . It also acts as a selective inhibitor of TYK2/JAK1 .
Biochemical Pathways
The compound affects the necroptosis pathway by inhibiting RIPK1 . It also impacts the JAK-STAT signaling pathway by inhibiting TYK2/JAK1 . These inhibitions can lead to a decrease in inflammation and cell death.
Result of Action
The inhibition of RIPK1 by 1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride results in a significant anti-necroptotic effect in a necroptosis model in U937 cells . The inhibition of TYK2/JAK1 leads to a reduction in inflammation, making it a potential therapeutic candidate for inflammatory bowel disease .
properties
IUPAC Name |
1,2-dimethyl-2,8-diazaspiro[4.5]decan-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c1-8-10(3-5-11-6-4-10)7-9(13)12(8)2;/h8,11H,3-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMAQFJLGAIQSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CCNCC2)CC(=O)N1C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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